molecular formula C16H22N4 B4794939 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine

1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No. B4794939
M. Wt: 270.37 g/mol
InChI Key: XFMSMEUOOYXMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DPPZ and has been studied extensively for its unique chemical properties and potential biological effects.

Mechanism of Action

The mechanism of action of DPPZ involves its ability to bind to DNA and RNA. This binding can result in changes to the structure and function of these molecules, which can have downstream effects on cellular processes. Additionally, DPPZ has been shown to have the ability to induce DNA damage, which can lead to cell death.
Biochemical and Physiological Effects:
DPPZ has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to cell death. Additionally, DPPZ has been shown to have potential anti-cancer effects, as it has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPPZ in lab experiments is its unique binding affinity for DNA and RNA. This makes it a valuable tool for studying nucleic acid structures and interactions. Additionally, DPPZ has been shown to have potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells. However, one limitation of using DPPZ in lab experiments is its potential toxicity. Careful consideration should be given to the concentration and exposure time when using DPPZ in lab experiments.

Future Directions

There are many potential future directions for research involving DPPZ. One potential direction is the development of new cancer therapies based on the anti-cancer properties of DPPZ. Additionally, further research is needed to fully understand the mechanisms of action of DPPZ and its potential applications in other areas of scientific research. Finally, the potential toxicity of DPPZ should be further studied to fully understand the safety implications of using this compound in lab experiments.

Scientific Research Applications

DPPZ has been extensively studied for its potential applications in scientific research. It has been shown to have a unique binding affinity for DNA and RNA, which makes it a valuable tool for studying nucleic acid structures and interactions. Additionally, DPPZ has been shown to have potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-13-16(12-19-10-8-17-9-11-19)14(2)20(18-13)15-6-4-3-5-7-15/h3-7,17H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMSMEUOOYXMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.